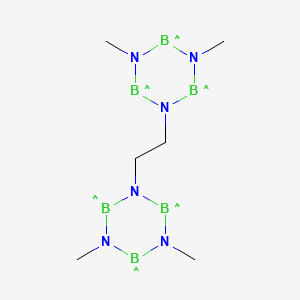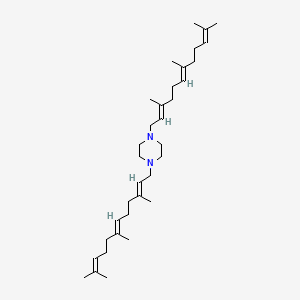
1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine core substituted with two long aliphatic chains, each containing three double bonds and three methyl groups. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine typically involves the reaction of piperazine with 3,7,11-trimethyl-2,6,10-dodecatrienyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings. Purification of the final product is achieved through techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine undergoes various chemical reactions, including:
Oxidation: The aliphatic chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds in the aliphatic chains can be reduced to single bonds using hydrogenation.
Substitution: The piperazine core can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is used for reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated aliphatic chains.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s aliphatic chains can insert into lipid bilayers, disrupting membrane integrity and leading to cell death. Additionally, the piperazine core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Farnesol: A naturally occurring sesquiterpene alcohol with similar aliphatic chains but lacking the piperazine core.
Farnesal: An aldehyde derivative of farnesol with similar structural features.
Geranylgeraniol: A diterpene alcohol with a similar aliphatic chain structure.
Uniqueness
1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine is unique due to its combination of a piperazine core and long aliphatic chains, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
55436-60-7 |
|---|---|
Fórmula molecular |
C34H58N2 |
Peso molecular |
494.8 g/mol |
Nombre IUPAC |
1,4-bis[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine |
InChI |
InChI=1S/C34H58N2/c1-29(2)13-9-15-31(5)17-11-19-33(7)21-23-35-25-27-36(28-26-35)24-22-34(8)20-12-18-32(6)16-10-14-30(3)4/h13-14,17-18,21-22H,9-12,15-16,19-20,23-28H2,1-8H3/b31-17+,32-18+,33-21+,34-22+ |
Clave InChI |
YQDADZNIKYLCSK-OGXBVDAXSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CN1CCN(CC1)C/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


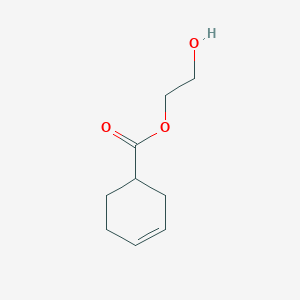
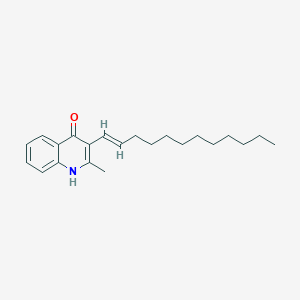
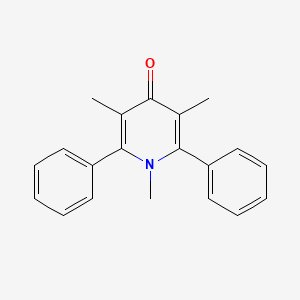
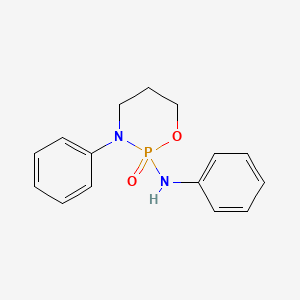
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)

![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)

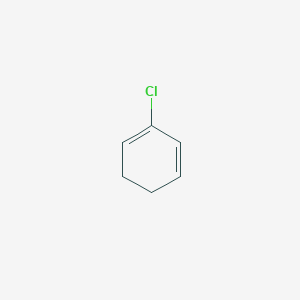
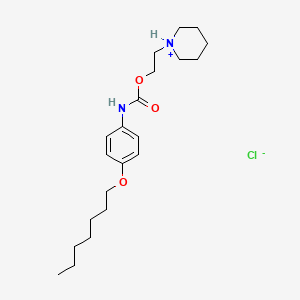

![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
